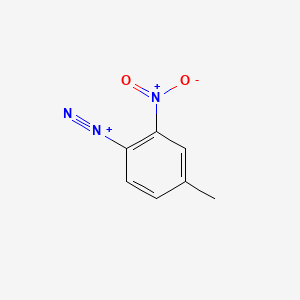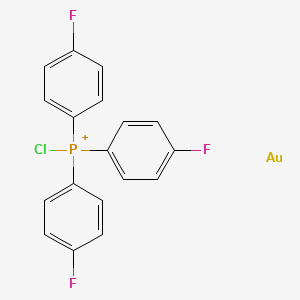
Chloro-tris(4-fluorophenyl)phosphanium;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-tris(4-fluorophenyl)phosphanium;gold is a chemical compound with the molecular formula C₁₈H₁₂AuClF₃P. It is known for its unique structure, which includes a gold atom coordinated to a phosphorus atom and three 4-fluorophenyl groups, along with a chloride ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-fluorophenyl)phosphanium;gold typically involves the reaction of tris(4-fluorophenyl)phosphine with a gold precursor, such as gold chloride (AuCl). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the gold compounds and solvents used in the process .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-tris(4-fluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can act as a catalyst in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), solvents (e.g., dichloromethane), and other ligands (e.g., phosphines). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new gold complex with the substituted ligand .
Wissenschaftliche Forschungsanwendungen
Chloro-tris(4-fluorophenyl)phosphanium;gold has several scientific research applications, including:
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies:
Wirkmechanismus
The mechanism by which chloro-tris(4-fluorophenyl)phosphanium;gold exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro-tris(para-trifluoromethylphenyl)phosphine;gold: This compound has a similar structure but with trifluoromethyl groups instead of fluorophenyl groups.
Chloro-tris(2,3,4,5,6-pentafluorophenyl)phosphine;gold: This compound features pentafluorophenyl groups, providing different electronic properties.
Uniqueness
Chloro-tris(4-fluorophenyl)phosphanium;gold is unique due to the specific electronic and steric effects imparted by the 4-fluorophenyl groups. These effects can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
53230-28-7 |
|---|---|
Molekularformel |
C18H12AuClF3P+ |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
chloro-tris(4-fluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12ClF3P.Au/c19-23(16-7-1-13(20)2-8-16,17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18;/h1-12H;/q+1; |
InChI-Schlüssel |
KIAWCGYXDMTLES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)[P+](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
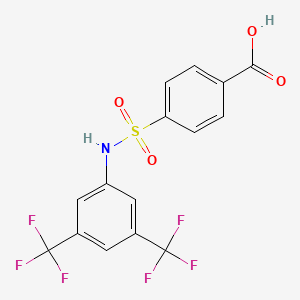
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
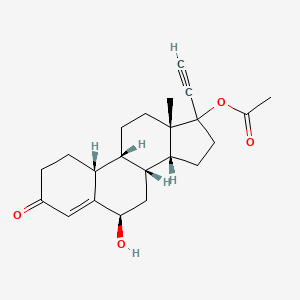
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
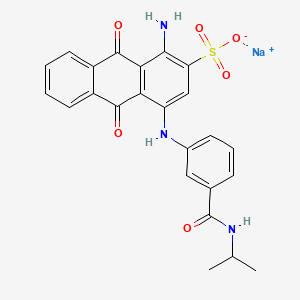
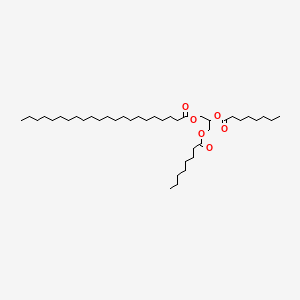
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)

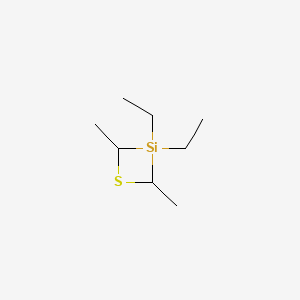
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
